(R)-5-Methyl-3-(pyrrolidin-2-yl)-1H-1,2,4-triazole dihydrochloride
Description
Properties
Molecular Formula |
C7H14Cl2N4 |
|---|---|
Molecular Weight |
225.12 g/mol |
IUPAC Name |
3-methyl-5-[(2R)-pyrrolidin-2-yl]-1H-1,2,4-triazole;dihydrochloride |
InChI |
InChI=1S/C7H12N4.2ClH/c1-5-9-7(11-10-5)6-3-2-4-8-6;;/h6,8H,2-4H2,1H3,(H,9,10,11);2*1H/t6-;;/m1../s1 |
InChI Key |
RYDDRPFBMHLWCU-QYCVXMPOSA-N |
Isomeric SMILES |
CC1=NNC(=N1)[C@H]2CCCN2.Cl.Cl |
Canonical SMILES |
CC1=NNC(=N1)C2CCCN2.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Preparation of (R)-2-methylpyrrolidine L-tartrate
(R)-2-methylpyrrolidine L-tartrate can be prepared in two steps from inexpensive 2-methylpyrroline using non-corrosive reagents without the necessity of isolating any synthetic intermediates.
The process for preparing (R)-2-methylpyrrolidine L-tartrate includes the following steps:
- Using a platinum catalyst for hydrogenation. The platinum catalyst can be platinum (IV) oxide or 5% Pt-C.
- Using an alcohol solvent that is a mixture of ethanol and methanol, at a ratio of about 2:1 to about 3:1 (v/v).
- Performing step (a) at ambient temperature.
- Removing the platinum catalyst in step (b) by filtration.
- The isolated (R)-2-methylpyrrolidine L-tartrate has an optical purity of at least 50% ee.
- Reacting the isolated recrystallized (R)-2-methylpyrrolidine L-tartrate with a base to provide (R)-2-methylpyrrolidine. Suitable solvents include N,N'-dimethylformamide, N-methylpyrrolidinone, N,N'-dimethylacetamide, pyridine, 3-picoline, and 4-picoline, with dimethylformamide (DMF) being the preferred solvent. The reaction is accomplished under a nitrogen atmosphere, and the reaction mixture is heated to temperatures of from about 100 °C to about 160 °C and can typically be accomplished in about 10 to about 48 hours. A non-water miscible solvent, for example ethyl acetate, can be used. The organic solution is washed with a brine aqueous solution, for example 25% NaCl solution or other suitable salt solution several times. The organic solution is dried and concentrated to dryness to give the product.
Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides
The most common synthetic methods for the preparation of 3(5)-amino-1,2,4-triazoles involve intramolecular cyclocondensation of amidoguanidines, thermal condensation of N-cyanoimidates with hydrazine, and 1,3-dipolar cycloaddition of hydrazonoyl derivatives and carbodiimides. However, the existing approaches suffer from several drawbacks, including multi-step preparation process, harsh reaction conditions, poor selectivity of reactions and tedious purification procedures.
Research and Development
Research on (R)-5-Methyl-3-(pyrrolidin-2-yl)-1H-1,2,4-triazole dihydrochloride is documented in several scientific publications and patents, highlighting its relevance in both academic and industrial research. The compound's synthesis and applications are areas of ongoing study, with a focus on optimizing synthesis methods for better yield and purity.
Comparison with Related Compounds
The (S)-enantiomer of this compound, (S)-5-Methyl-3-(pyrrolidin-2-yl)-1H-1,2,4-triazole dihydrochloride, also exhibits potential applications in medicinal chemistry and as an organocatalyst. Both enantiomers are valuable in synthetic organic chemistry due to their unique structures and reactivity.
Data Table
| Property | Value |
|---|---|
| Product Name | (R)-5-Methyl-3-(pyrrolidin-2-yl)-1H-1,2,4-triazole dihydrochloride |
| Molecular Formula | C7H14Cl2N4 |
| Molecular Weight | 225.12 g/mol |
| IUPAC Name | 3-methyl-5-[(2R)-pyrrolidin-2-yl]-1H-1,2,4-triazole;dihydrochloride |
| Standard InChI | InChI=1S/C7H12N4.2ClH/c1-5-9-7(11-10-5)6-3-2-4-8-6;;/h6,8H,2-4H2,1H3,(H,9,10,11);2*1H/t6-;;/m1../s1 |
| Standard InChIKey | RYDDRPFBMHLWCU-QYCVXMPOSA-N |
| Isomeric SMILES | CC1=NNC(=N1)[C@H]2CCCN2.Cl.Cl |
| Canonical SMILES | CC1=NNC(=N1)C2CCCN2.Cl.Cl |
| PubChem Compound | 156600335 |
| Last Modified | Aug 10 2024 |
| CAS No. | Not found in the provided documents. |
| VCID | VC17879960 |
Chemical Reactions Analysis
Types of Reactions
®-5-Methyl-3-(pyrrolidin-2-yl)-1H-1,2,4-triazole dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the triazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, ®-5-Methyl-3-(pyrrolidin-2-yl)-1H-1,2,4-triazole dihydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions of triazole-containing molecules with biological targets. It can also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Medicine
In medicinal chemistry, ®-5-Methyl-3-(pyrrolidin-2-yl)-1H-1,2,4-triazole dihydrochloride is investigated for its potential as a drug candidate. Its ability to interact with specific biological targets makes it a promising compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the production of materials with specific properties. For example, it can be incorporated into polymers to enhance their mechanical or thermal properties.
Mechanism of Action
The mechanism of action of ®-5-Methyl-3-(pyrrolidin-2-yl)-1H-1,2,4-triazole dihydrochloride involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The pyrrolidine ring can enhance the binding affinity and specificity of the compound for its targets. These interactions can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Comparison with 5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole
This compound (MW: 182.2 g/mol) shares the 3-methyl-1H-1,2,4-triazole core but differs in the pyrrolidine substituent, which includes a methoxy group at the 4-position (CAS: 1909294-12-7). Key distinctions include:
- Solubility : The dihydrochloride form of the target compound likely offers superior aqueous solubility compared to the free base of the methoxy analog.
- Applications: Both compounds are explored in pharmaceuticals, but the methoxy analog’s enhanced lipophilicity may favor blood-brain barrier penetration, whereas the dihydrochloride form’s solubility suits intravenous formulations.
Comparison with Chlorophenyl- and Pyrrole-Substituted Triazoles
Compounds like S-alkyl 4-(4-chlorophenyl)-5-(pyrrole-2-yl)-1,2,4-triazole-3-thiol () feature aromatic substituents. Differences include:
- Electrophilic Reactivity : Chlorophenyl groups increase electrophilic character, enhancing reactivity in nucleophilic substitution reactions compared to the target compound’s aliphatic pyrrolidine group.
- Biological Activity: Chlorophenyl derivatives are common in agrochemicals (e.g., fungicides like difenoconazole, ), whereas the target compound’s pyrrolidine may favor interactions with mammalian enzymes or receptors.
Comparison with β-(1,2,4-Triazol-1-yl)alanine Derivatives
Synthetic routes for β-amino alcohol-derived triazoles () highlight regioselective alkylation strategies. The target compound’s synthesis likely employs similar methods but diverges in:
- Salt Formation : The dihydrochloride salt adds a purification and stabilization step absent in neutral analogs.
- Bioavailability: The protonated amine in the dihydrochloride form may improve gastrointestinal absorption compared to non-ionic derivatives.
Data Tables
Table 1: Structural and Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | Key Substituents | Solubility Profile | Primary Applications |
|---|---|---|---|---|
| (R)-5-Methyl-3-(pyrrolidin-2-yl)-1H-1,2,4-triazole dihydrochloride | ~237.1* | Pyrrolidine, Methyl, Dihydrochloride | High in water | Pharmaceuticals |
| 5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole | 182.2 | Methoxypyrrolidine, Methyl | Moderate (organic solvents) | Pharma/Agrochemicals |
| S-Alkyl 4-(4-chlorophenyl)-5-(pyrrole-2-yl)-1,2,4-triazole-3-thiol | ~320–350† | Chlorophenyl, Pyrrole, Thiol | Low (lipophilic) | Agrochemicals |
*Estimated based on core structure + dihydrochloride. †Varies with alkyl chain length.
Biological Activity
(R)-5-Methyl-3-(pyrrolidin-2-yl)-1H-1,2,4-triazole dihydrochloride is a compound of interest due to its potential pharmacological applications. This article explores its biological activity, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic uses.
The compound's chemical structure can be represented as follows:
- Molecular Formula : CHClN
- CAS Number : 1604357-74-5
- Molecular Weight : 229.11 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that it may act as an inhibitor of bacterial topoisomerases, which are essential enzymes for DNA replication and transcription. By inhibiting these enzymes, the compound can interfere with bacterial growth and replication.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of (R)-5-Methyl-3-(pyrrolidin-2-yl)-1H-1,2,4-triazole dihydrochloride against various bacterial strains. The findings are summarized in the following table:
| Pathogen | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 8 | Moderate activity |
| Escherichia coli | >64 | No significant activity |
| Klebsiella pneumoniae | >64 | No significant activity |
| Pseudomonas aeruginosa | >64 | No significant activity |
The compound demonstrated moderate activity against Staphylococcus aureus but lacked efficacy against Gram-negative bacteria such as E. coli and Klebsiella pneumoniae .
Anticancer Activity
In addition to its antimicrobial properties, (R)-5-Methyl-3-(pyrrolidin-2-yl)-1H-1,2,4-triazole dihydrochloride has been investigated for its anticancer potential. The following results were obtained from in vitro studies using A549 human lung adenocarcinoma cells:
| Compound | Viability (%) | Comparison to Cisplatin |
|---|---|---|
| (R)-5-Methyl-3-(pyrrolidin-2-yl)-1H-1,2,4-triazole dihydrochloride | 66 | More potent than control |
| Cisplatin | 50 | Standard chemotherapeutic |
The compound exhibited significant cytotoxicity against cancer cells while maintaining a relatively higher viability in non-cancerous cells .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial activity of various triazole derivatives highlighted that (R)-5-Methyl-3-(pyrrolidin-2-yl)-1H-1,2,4-triazole dihydrochloride was effective against certain strains of Staphylococcus aureus resistant to conventional antibiotics. This suggests its potential role in treating multidrug-resistant infections.
Case Study 2: Anticancer Potential
In a comparative analysis with established chemotherapeutics like cisplatin, the compound showed promising results in reducing cell viability in A549 cells. Further research is warranted to explore its mechanisms and optimize its structure for enhanced activity .
Q & A
Q. Key Characterization Techniques :
| Method | Purpose | Example from Evidence |
|---|---|---|
| ¹H-NMR | Confirm stereochemistry and substituents | Used in triazole-thiol derivatives |
| LC-MS | Verify molecular weight and purity | Applied to S-alkyl triazoles |
| Elemental Analysis | Validate empirical formula | Cited for related triazole salts |
Basic: How is the stereochemical integrity of the (R)-enantiomer validated during synthesis?
Q. Answer :
- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., cellulose-based columns) .
- Optical Rotation : Measures specific rotation values against known standards .
- X-ray Crystallography : Resolves absolute configuration via SHELXL refinement (e.g., SHELX-97 for small molecules) .
Advanced: How can computational methods optimize synthesis and predict bioactivity?
Q. Answer :
- Molecular Docking : Predicts binding affinity to biological targets (e.g., enzymes or receptors). Studies on analogous triazoles used AutoDock Vina to identify interactions with COX-2 .
- DFT Calculations : Models transition states to rationalize reaction pathways (e.g., alkylation steps) .
- ADME Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., solubility, bioavailability) .
Advanced: How are crystallographic data contradictions resolved for structural elucidation?
Q. Answer :
- SHELX Software Suite : SHELXL refines crystal structures using high-resolution data; SHELXD solves phases for twinned crystals .
- ORTEP-3 Visualization : Generates thermal ellipsoid plots to validate atomic positions and detect disorder .
- Validation Tools : CheckCIF (IUCr) identifies geometric outliers and symmetry errors .
Advanced: What strategies ensure enantiomeric purity in scaled-up synthesis?
Q. Answer :
- Asymmetric Catalysis : Chiral ligands (e.g., BINAP) control stereochemistry during alkylation .
- Kinetic Resolution : Enzymatic or chemical methods preferentially degrade undesired enantiomers .
- Dynamic Resolution : Racemization-recycling processes improve yield of (R)-isomer .
Advanced: How is stability assessed under varying experimental conditions?
Q. Answer :
- Thermogravimetric Analysis (TGA) : Measures decomposition temperatures (e.g., for HCl salt stability) .
- pH-Dependent Solubility Studies : Evaluates compound integrity in buffers (e.g., PBS at pH 7.4 vs. gastric fluid at pH 1.2) .
- Forced Degradation : Exposes the compound to heat, light, or oxidizers to identify degradation products via LC-MS .
Advanced: What analytical challenges arise in distinguishing diastereomers or tautomers?
Q. Answer :
- 2D NMR (COSY, NOESY) : Resolves spatial proximity of protons in complex mixtures .
- High-Resolution Mass Spectrometry (HRMS) : Differentiates isomers with identical nominal masses .
- Variable Temperature NMR : Detects tautomeric equilibria by monitoring chemical shift changes .
Advanced: How is biological activity evaluated in vitro?
Q. Answer :
- Enzyme Inhibition Assays : Measures IC50 values against targets (e.g., COX-2 for anti-inflammatory potential) .
- Cell Viability Assays : Uses MTT or resazurin to assess cytotoxicity in cancer cell lines .
- Molecular Dynamics Simulations : Models ligand-receptor interactions over time (e.g., GROMACS for triazole derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
